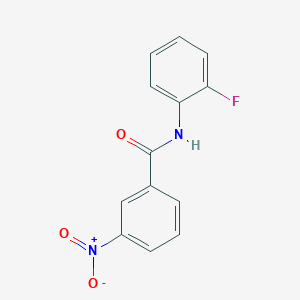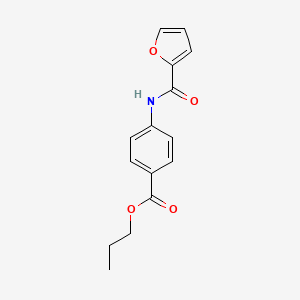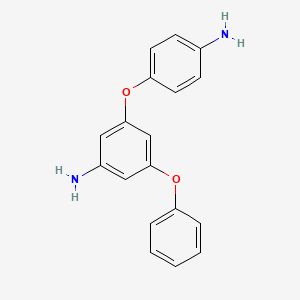
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-アミノフェノキシ)-5-フェノキシフェニルアミンは、2つのフェノキシ基とベンゼン環に結合したアミノ基を特徴とする芳香族アミン化合物です。
準備方法
合成経路と反応条件
3-(4-アミノフェノキシ)-5-フェノキシフェニルアミンの合成は、通常、4-ニトロフェノールと3,5-ジアミノベンゾイルクロリドの求核置換反応を行い、その後、ニトロ基をアミノ基に還元することで行われます。 反応条件には、ジメチルホルムアミド(DMF)などの溶媒と、炭酸カリウムなどの触媒の使用が含まれることがよくあります .
工業生産方法
この化合物の工業生産方法には、同様の合成経路が使用されますが、より大規模で、収率と純度が最適化されています。連続フロー反応器や自動合成システムを使用することで、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
3-(4-アミノフェノキシ)-5-フェノキシフェニルアミンは、次のようなさまざまな化学反応を起こします。
酸化: アミノ基は酸化されて、ニトロソ誘導体またはニトロ誘導体を生成します。
還元: ニトロ基はアミノ基に還元できます。
置換: フェノキシ基は求核性芳香族置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや、パラジウム触媒の存在下での水素ガスなどの還元剤がよく使用されます。
置換: 水素化ナトリウムやハロアルカンなどの試薬が一般的に使用されます。
生成される主な生成物
酸化: ニトロソ誘導体とニトロ誘導体。
還元: アミノ誘導体。
置換: アルキル化またはアリール化されたフェノキシ誘導体。
科学研究への応用
3-(4-アミノフェノキシ)-5-フェノキシフェニルアミンには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます.
生物学: 生物系における活性酸素種(ROS)を検出するための蛍光プローブの開発に使用されています.
医学: 特に特定の酵素や受容体を標的とした、薬物開発における潜在的な用途について調査されています。
化学反応の分析
Types of Reactions
3-(4-aminophenoxy)-5-phenoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrazine or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrazine and Pd/C in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-(4-aminophenoxy)-5-phenoxyaniline has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides, which are high-performance polymers with applications in aerospace, electronics, and automotive industries.
Biological Research: Investigated for its potential use in the development of bioactive compounds with antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of advanced materials with enhanced thermal stability and mechanical properties.
作用機序
3-(4-アミノフェノキシ)-5-フェノキシフェニルアミンの作用機序には、活性酸素種(ROS)との相互作用が含まれます。この化合物は、蛍光プローブとして作用し、ROSと反応して蛍光シグナルを生成します。 この反応は、酸化反応と還元反応を起こすことができるフェノキシ基とアミノ基の存在によって促進されます .
類似化合物の比較
類似化合物
- 2-[6-(4′-ヒドロキシ)フェノキシ-3H-キサンテン-3-オン-9-イル]安息香酸 (HPF)
- 2-[6-(4′-アミノ)フェノキシ-3H-キサンテン-3-オン-9-イル]安息香酸 (APF)
独自性
3-(4-アミノフェノキシ)-5-フェノキシフェニルアミンは、さまざまな化学反応における反応性と汎用性を高める、二重のフェノキシ基を持っているため、独特です。この構造的特徴は、他の類似化合物とは異なり、複雑な有機分子の合成や先進材料の開発において特に役立ちます。
類似化合物との比較
Similar Compounds
4-(4-aminophenoxy)-phthalonitrile: Another aromatic diamine used in the synthesis of polyimides.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: A compound with similar structural features used in high-performance polymer synthesis.
Uniqueness
3-(4-aminophenoxy)-5-phenoxyaniline is unique due to its specific combination of aminophenoxy and phenoxyaniline groups, which impart distinct properties to the resulting polymers. This compound offers a balance of solubility, thermal stability, and mechanical strength, making it a valuable monomer for advanced polymer applications.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
3-(4-aminophenoxy)-5-phenoxyaniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15/h1-12H,19-20H2 |
InChIキー |
LPEBHNULBIWCHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)
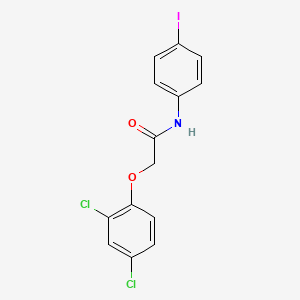

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
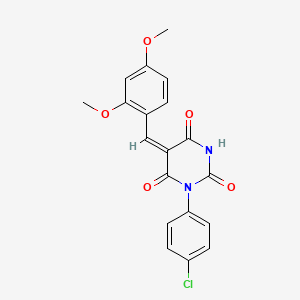
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
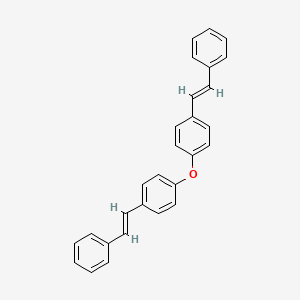
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
